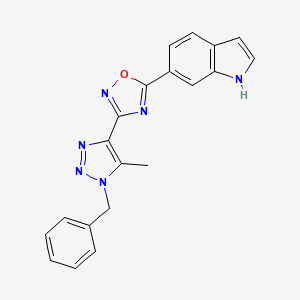![molecular formula C12H11ClO2 B2926367 3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287315-82-4](/img/structure/B2926367.png)
3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a potentially useful bicyclo[1.1.1]pentane building block . Bicyclo[1.1.1]pentanes (BCPs) have emerged as an interesting scaffold in drug design . These strained molecules can act as bioisosteres of para-substituted phenyl rings, tert-butyl groups, or internal alkynes, leading to drug analogues with enhanced pharmacokinetic and physicochemical properties .
Synthesis Analysis
The synthesis of “this compound” involves a practical metal-free homolytic aromatic alkylation protocol . The synthesis of BCPs represents a major goal in modern organic synthesis . In particular, asymmetric transformations that provide chiral BCPs bearing an adjacent stereocenter are particularly valuable to expand the chemical space of this important scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a practical metal-free homolytic aromatic alkylation protocol . Other reactions such as the Curtius rearrangement and light-mediated decarboxylative borylation with B2Cat2 have also been mentioned in the context of BCP synthesis .Zukünftige Richtungen
The future directions for “3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” could involve further exploration of its potential as a useful building block in medicinal chemistry . The development of more efficient and versatile synthetic methodologies for BCPs is also a promising area of research .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c13-9-4-2-1-3-8(9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFMYQCAPDQTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-chloro-2-methoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2926287.png)
![2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2926289.png)
![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2926290.png)

![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2926292.png)


![Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate](/img/structure/B2926297.png)



![8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2926303.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2926304.png)

